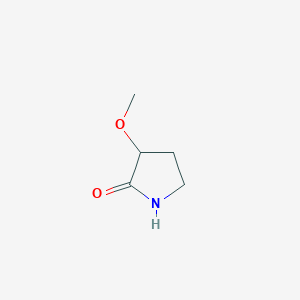

3-Methoxypyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMJZLDWJVJGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methoxypyrrolidin-2-one chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential biological significance of 3-Methoxypyrrolidin-2-one. Direct experimental data for this specific compound is limited in publicly accessible literature. Consequently, this guide combines established knowledge of the pyrrolidin-2-one scaffold with data from closely related analogs to present a predictive but scientifically grounded profile. It includes a detailed, plausible synthetic protocol, tabulated physicochemical properties based on analogous compounds, and a discussion of the known biological activities of 3-substituted pyrrolidin-2-ones. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Introduction

The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3] The five-membered ring's stereochemical complexity and its ability to participate in hydrogen bonding make it an attractive core for designing novel therapeutics.[1][4] Substitution at the 3-position of the pyrrolidin-2-one ring has been shown to modulate pharmacological activity, influencing potency and selectivity for various biological targets.[4]

This guide focuses on this compound, a derivative for which specific experimental data is not widely available. By examining the properties of analogous compounds, such as 3-hydroxypyrrolidin-2-one and 3-methylpyrrolidin-2-one, we can infer the likely characteristics of the methoxy derivative. The introduction of a methoxy group at the 3-position is expected to alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability compared to its hydroxyl counterpart, potentially leading to unique pharmacological profiles.

Chemical Properties

While specific experimental data for this compound is not readily found, its core chemical properties can be predicted based on its structure and comparison with well-characterized analogs.

Physicochemical Data

The following table summarizes the known properties of relevant pyrrolidin-2-one analogs and provides predicted values for this compound.

| Property | 3-Methylpyrrolidin-2-one | 5-Methoxypyrrolidin-2-one (Pterolactam) | 3-Hydroxypyrrolidin-2-one | This compound (Predicted) |

| Molecular Formula | C₅H₉NO[5] | C₅H₉NO₂[6] | C₄H₇NO₂ | C₅H₉NO₂ |

| Molecular Weight | 99.13 g/mol [5] | 115.13 g/mol [6] | 101.10 g/mol | 115.13 g/mol |

| Appearance | - | Solid[6] | - | Colorless liquid or low-melting solid |

| Melting Point | - | 56 - 67 °C[6] | - | Not available |

| Boiling Point | - | Not available | - | Not available |

| Solubility | Not available | Not available | Not available | Expected to be soluble in water and polar organic solvents. |

| CAS Number | 2555-05-7[5] | 38072-88-7[6] | 6263-54-3 | Not assigned |

Spectral Data (Analogous Compounds)

No specific spectra for this compound are publicly available. The following table provides spectral data for a closely related analog, 3-methylpyrrolidin-2-one, to serve as a reference.

| Spectrum Type | Data for 3-Methylpyrrolidin-2-one | Reference |

| ¹H NMR | Spectral data available in databases. | [7] |

| ¹³C NMR | Spectral data available in databases. | [7] |

| IR Spectroscopy | FTIR data available (Film from CHCl₃). | [5] |

| Mass Spectrometry | GC-MS data available. | [7] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient route to synthesize this compound is via the O-methylation of its precursor, 3-hydroxypyrrolidin-2-one. The Williamson ether synthesis is a well-established and reliable method for this transformation.[2][4][8]

Reaction: Williamson Ether Synthesis

Starting Material: 3-Hydroxypyrrolidin-2-one Reagents:

-

Strong base (e.g., Sodium Hydride, NaH)

-

Methylating agent (e.g., Methyl Iodide, CH₃I)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF, or Dimethylformamide, DMF)[8]

Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 3-hydroxypyrrolidin-2-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction cautiously by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Figure 1. Proposed synthetic workflow for this compound.

Biological Activity and Significance

While the biological activity of this compound has not been specifically reported, the pyrrolidin-2-one scaffold is a cornerstone in drug discovery.[1][2] Derivatives have demonstrated a wide range of pharmacological activities, including:

The activity is highly dependent on the nature and stereochemistry of the substituents. For instance, 3-aryl pyrrolidines are known to be potent ligands for serotonin and dopamine receptors.[9] The introduction of different functional groups at the 3-position can fine-tune the molecule's interaction with biological targets. It is plausible that this compound could serve as a valuable intermediate or a pharmacologically active agent in its own right, warranting further investigation.

Figure 2. Relationship between the target compound and its analogs.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on related pyrrolidinone compounds, appropriate safety precautions should be taken. Compounds in this class can be irritants to the skin, eyes, and respiratory system.[5][6] Standard laboratory safety practices should be followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Handle reagents like sodium hydride and methyl iodide with extreme caution according to their specific SDS guidelines.

Conclusion

This compound represents an under-explored molecule within the pharmacologically significant class of pyrrolidinones. While direct experimental data is scarce, this guide provides a robust, scientifically-informed foundation for its synthesis and predicted properties based on well-understood chemical principles and data from close structural analogs. The proposed synthetic route via Williamson ether synthesis is a standard, high-yielding method that should be readily applicable. The potential for this compound to exhibit interesting biological activity, given the history of the pyrrolidin-2-one scaffold, makes it a compelling target for future research and development in medicinal chemistry. Further experimental investigation is required to fully elucidate its chemical and biological profile.

References

- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 3-hydroxypyrrolidine-2-carboxylate | C6H11NO3 | CID 22669281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate, CAS No. 496841-04-4 - iChemical [ichemical.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 3-Methoxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methoxypyrrolidin-2-one, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of γ-lactams, methoxy-substituted alkanes, and other substituted pyrrolidinones.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH | 7.0 - 8.5 | Broad Singlet | - |

| H3 | 3.8 - 4.2 | Doublet of Doublets | 6-8, 4-6 |

| OCH₃ | 3.3 - 3.6 | Singlet | - |

| H5 (a) | 3.2 - 3.5 | Multiplet | - |

| H5 (b) | 3.0 - 3.3 | Multiplet | - |

| H4 (a) | 2.2 - 2.5 | Multiplet | - |

| H4 (b) | 1.9 - 2.2 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 175 - 180 |

| C3 (CH-O) | 75 - 85 |

| OCH₃ | 55 - 60 |

| C5 (CH₂) | 40 - 50 |

| C4 (CH₂) | 25 - 35 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=O Stretch (γ-lactam) | 1680 - 1720 | Strong |

| C-O Stretch (ether) | 1050 - 1150 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment |

| 115 | [M]⁺ (Molecular Ion) |

| 84 | [M - OCH₃]⁺ |

| 71 | [M - C₂H₄O]⁺ |

| 56 | [C₃H₄O]⁺ or [C₃H₆N]⁺ |

| 43 | [C₂H₅N]⁺ or [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for many organic molecules.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A wider spectral width is used compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is a common and convenient method for solid and liquid samples.[1]

-

-

Sample Preparation (Thin Film):

-

Data Acquisition:

-

Place the sample (ATR unit or salt plate) in the sample compartment of an FTIR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or a clean salt plate.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

-

Ionization:

-

Fragmentation:

-

The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.[5]

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for pyrrolidinones include the loss of the side chain and cleavage of the ring.[6][7][8]

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 7. researchgate.net [researchgate.net]

- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

3-Methoxypyrrolidin-2-one: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data, potential synthesis, and physicochemical properties of 3-Methoxypyrrolidin-2-one. Due to the limited availability of data for this specific compound, information from closely related analogs, particularly other substituted pyrrolidin-2-ones, has been utilized to provide a thorough understanding. All data derived from analogous compounds are clearly indicated.

Material Safety and Handling

Hazard Identification and Precautionary Measures

Based on data for analogous compounds like 5-Methoxypyrrolidin-2-one, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[1]

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Response:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Fire and Explosion Hazards

Pyrrolidinone derivatives are generally combustible.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides (CO, CO2), Nitrogen oxides (NOx).

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Physicochemical Properties

Specific experimental data for this compound is limited. The following table summarizes available data and provides estimated values based on related compounds.

| Property | Value | Source/Analogy |

| Molecular Formula | C₅H₉NO₂ | Calculated |

| Molecular Weight | 115.13 g/mol | Calculated |

| Melting Point | Not available | Data for 5-Methoxypyrrolidin-2-one: 56-67 °C[1] |

| Boiling Point | Not available | --- |

| Density | Not available | --- |

| Solubility | Not available | Expected to be soluble in water and polar organic solvents. |

| Appearance | Not available | Likely a solid or liquid at room temperature. |

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily available literature. However, a plausible synthetic route involves the O-methylation of a 3-hydroxy-2-pyrrolidinone precursor. The following is a generalized, hypothetical protocol based on standard organic synthesis methodologies.

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from a suitable precursor, which itself can be synthesized via several established routes.

Caption: Proposed general workflow for the synthesis and purification of this compound.

Detailed Methodology (Hypothetical):

-

Preparation of the Precursor: 3-Hydroxy-2-pyrrolidinone can be synthesized via various literature methods, often starting from commercially available amino acids or other precursors.

-

O-Methylation:

-

To a solution of 3-hydroxy-2-pyrrolidinone in a suitable anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide), a strong base such as sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the alkoxide.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound is then purified using an appropriate technique, such as flash column chromatography on silica gel or distillation under reduced pressure, to afford the pure product.

-

-

Characterization:

-

The structure and purity of the final product would be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Spectroscopic Data (Predicted)

No experimental spectra for this compound are currently available. The following table provides predicted key spectroscopic features based on the analysis of its chemical structure and data from analogous compounds.

| Spectroscopy | Predicted Features |

| ¹H NMR | - OCH₃ singlet: ~3.3-3.5 ppm- CH-O proton: multiplet- CH₂ protons: multiplets- NH proton: broad singlet |

| ¹³C NMR | - C=O (carbonyl): ~170-180 ppm- C-O (methine): ~70-80 ppm- O-CH₃: ~55-60 ppm- CH₂ carbons: ~20-40 ppm |

| IR (Infrared) | - N-H stretch: ~3200-3400 cm⁻¹ (broad)- C-H stretch (sp³): ~2850-3000 cm⁻¹- C=O stretch (amide): ~1650-1700 cm⁻¹- C-O stretch: ~1050-1150 cm⁻¹ |

| MS (Mass Spec) | - Molecular Ion (M⁺): m/z = 115 |

Logical Relationships in Safety Assessment

The safety assessment for a novel or poorly characterized compound like this compound follows a logical progression of data gathering and analysis.

Caption: Logical workflow for the safety assessment of a chemical with limited available data.

This guide provides a foundational understanding of this compound for research and development purposes. As new experimental data becomes available, this information should be updated to ensure the most accurate and comprehensive safety and handling procedures. Researchers are strongly advised to perform their own risk assessments before handling this compound.

References

In-Depth Technical Guide: Physical and Chemical Stability of 3-Methoxypyrrolidin-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyrrolidin-2-one is a substituted γ-lactam, a five-membered ring containing an amide group. The presence of a methoxy group at the 3-position introduces an additional functional moiety that can influence its overall stability profile. Understanding the physical and chemical stability of this molecule is crucial for its potential development in pharmaceutical or other scientific applications, as it dictates storage conditions, formulation strategies, and shelf-life. This guide provides a theoretical framework for its stability and a practical approach to its experimental evaluation.

Predicted Physicochemical Properties

Quantitative experimental data for this compound is scarce. The following table summarizes computed properties, which can serve as a preliminary reference.

| Property | Predicted Value | Notes |

| Molecular Formula | C₅H₉NO₂ | |

| Molecular Weight | 115.13 g/mol | |

| XLogP3 | -0.9 | Indicates good hydrophilicity. |

| Hydrogen Bond Donor Count | 1 | From the N-H group of the lactam. |

| Hydrogen Bond Acceptor Count | 2 | From the carbonyl oxygen and the methoxy oxygen. |

| Topological Polar Surface Area | 38.3 Ų | Suggests potential for good cell permeability. |

Data is based on computational models and requires experimental verification.

Predicted Chemical Stability and Degradation Pathways

The chemical stability of this compound is primarily dictated by the reactivity of its lactam ring and, to a lesser extent, the methoxy group.

Hydrolytic Stability

Hydrolysis is anticipated to be the principal degradation pathway for this compound. This involves the cleavage of the amide bond within the lactam ring.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the ring to form 4-amino-3-methoxybutanoic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to break the amide bond, yielding the salt of 4-amino-3-methoxybutanoic acid.[1]

The lactam ring of pyrrolidin-2-one itself is known to be relatively stable under neutral conditions but will hydrolyze under strong acidic or basic conditions, a behavior expected to be shared by this compound.[2][3]

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidative Stability

The molecule does not possess functional groups that are highly susceptible to oxidation under typical storage conditions. However, under forced oxidative stress (e.g., exposure to peroxides or other strong oxidizing agents), degradation could occur, potentially at the carbon adjacent to the nitrogen or the methoxy group.

Photostability

While there are no specific chromophores that would suggest high photosensitivity, direct exposure to high-energy UV light could potentially lead to degradation. Photostability testing according to ICH Q1B guidelines is recommended to assess this.

Thermal Stability

Pyrrolidin-2-one is a thermally stable compound with a high boiling point.[4] this compound is also expected to exhibit good thermal stability. Significant degradation is not anticipated at temperatures typically used for storage and handling. Thermogravimetric analysis (TGA) would provide precise data on its decomposition temperature.

Experimental Protocols for Stability Assessment

For a definitive understanding of the stability of this compound, a series of forced degradation studies should be conducted.[5][6][7] These studies are designed to accelerate degradation to identify likely degradation products and establish stability-indicating analytical methods.

General Experimental Workflow

The following workflow outlines a standard approach to assessing the stability of a new chemical entity like this compound.

Caption: A generalized experimental workflow for stability testing.

Detailed Methodologies

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade acetonitrile and water

-

Suitable buffer (e.g., phosphate)

-

High-Performance Liquid Chromatography (HPLC) system with UV and Mass Spectrometry (MS) detectors.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at room temperature or slightly elevated temperature and collect samples at various time points. Neutralize the samples with HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Store at room temperature and protect from light. Collect samples at various time points.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). Dissolve samples in the mobile phase at different time points for analysis.

-

Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples after exposure.

-

Sample Analysis: Analyze all samples using a developed HPLC method. A C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and a buffer. Detection by UV will quantify the parent compound and degradants, while MS will help in the identification of the degradation products.

Data Presentation: The results should be summarized in a table, showing the percentage of this compound remaining and the percentage of each degradant formed under each stress condition over time.

| Stress Condition | Time (hours) | % this compound Remaining | % Degradant 1 | % Degradant 2 |

| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |

| 8 | 85 | 14 | - | |

| 24 | 60 | 38 | - | |

| 0.1 M NaOH, RT | 0 | 100 | 0 | 0 |

| 8 | 70 | 29 | - | |

| 24 | 45 | 53 | - | |

| 3% H₂O₂, RT | 24 | >98 | <1 | <1 |

This table is a template for presenting experimental data and does not contain actual results.

Conclusion

While specific experimental data on the stability of this compound is currently lacking, a comprehensive stability profile can be predicted based on its chemical structure. The primary route of degradation is expected to be hydrolysis of the lactam ring under both acidic and basic conditions. The compound is predicted to have good thermal stability and moderate to low sensitivity to oxidation and photolytic stress. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine the stability of this compound, which is an essential step in its potential development for scientific and pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]

- 4. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

3-Methoxypyrrolidin-2-one solubility in different solvents

An In-Depth Technical Guide to the Solubility of 3-Methoxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Solubility

Solubility is a critical physicochemical property that significantly influences a compound's behavior in both chemical and biological systems. For professionals in drug development, understanding the solubility of a molecule like this compound is fundamental for formulation design, predicting bioavailability, and developing purification strategies. This technical guide outlines the predicted solubility profile of this compound based on its molecular structure and furnishes detailed methodologies for its experimental determination.

Physicochemical Profile and Predicted Solubility

The solubility of an organic compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is a foundational concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2]

Molecular Structure: this compound is a derivative of pyrrolidin-2-one, also known as a γ-lactam.[3] Its structure features:

-

A cyclic amide (lactam) group : This is a polar functional group containing a carbonyl (C=O) and a nitrogen atom. The carbonyl oxygen is a strong hydrogen bond acceptor.

-

A methoxy group (-OCH₃) : This ether linkage introduces additional polarity and another site for hydrogen bond acceptance.[4]

-

A five-membered aliphatic ring : This hydrocarbon portion contributes non-polar character to the molecule.

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the polar lactam and methoxy groups, both capable of accepting hydrogen bonds, suggests that this compound is likely to exhibit moderate to good solubility in polar protic solvents. Low molecular weight alcohols, amines, and carboxylic acids that can engage in hydrogen bonding tend to be more soluble in water.[5]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile): These solvents are polar but do not donate hydrogen bonds. Given the polarity of this compound, it is expected to be readily soluble in polar aprotic solvents. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

-

Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The significant polarity imparted by the lactam and methoxy functional groups will likely limit the solubility of this compound in non-polar solvents.[5]

Quantitative Solubility Data

As previously noted, specific quantitative solubility data for this compound is not available in the surveyed literature. The following table is provided as a template for researchers to systematically record their experimental findings.

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC / Gravimetric | ||

| Ethanol | 25 | HPLC / Gravimetric | ||

| Methanol | 25 | HPLC / Gravimetric | ||

| Acetone | 25 | HPLC / Gravimetric | ||

| Acetonitrile | 25 | HPLC / Gravimetric | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC / Gravimetric | ||

| Hexane | 25 | HPLC / Gravimetric | ||

| Toluene | 25 | HPLC / Gravimetric |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

4.1 Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution in contact with the undissolved solid. After phase separation, the concentration of the solute in the clear supernatant is measured.

4.2 Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, or equipment for gravimetric analysis)

4.3 Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifugation at the same temperature can be used to accelerate this process.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Visualized Workflow

The logical flow of the solubility determination process is illustrated below.

Caption: Experimental workflow for determining compound solubility via the shake-flask method.

Conclusion

While specific solubility data for this compound remains to be published, a systematic approach based on its chemical structure allows for reliable qualitative predictions. The molecule's polar functional groups suggest good solubility in polar solvents and limited solubility in non-polar media. For drug development and research applications, it is imperative to determine precise quantitative solubility through rigorous experimental methods. The shake-flask protocol detailed in this guide provides a robust framework for obtaining high-quality, reproducible data essential for advancing scientific inquiry.

References

Methodological & Application

Synthesis of 3-Methoxypyrrolidin-2-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methoxypyrrolidin-2-one derivatives. The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a methoxy group at the 3-position can significantly influence the pharmacological properties of these molecules, including their binding affinity to biological targets and their metabolic stability.

Introduction

Pyrrolidin-2-one derivatives are key components in the development of novel therapeutics due to their ability to mimic peptide bonds and interact with a variety of biological targets. The 3-substituted pyrrolidinones, in particular, have garnered significant interest. A notable application of a 3-methoxypyrrolidinyl moiety is found in potent antagonists of the P2Y12 receptor, a crucial target in the development of antiplatelet therapies. Understanding the synthesis of these derivatives is therefore of high importance for drug discovery and development.

Synthetic Pathways

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the synthesis of a 3-hydroxypyrrolidin-2-one intermediate, followed by O-methylation.

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow for this compound.

A key step in this pathway is the O-methylation of the 3-hydroxy intermediate. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of this compound derivatives.

Protocol 1: Synthesis of 3-Hydroxypyrrolidin-2-one from Malic Acid

This protocol is based on a stereoconservative approach to construct the hydroxy-substituted pyrrolidinone moiety.[1]

Materials:

-

L-Malic acid

-

Thionyl chloride

-

Ammonia solution

-

Appropriate solvents (e.g., Dichloromethane, Methanol)

-

Reducing agent (e.g., Sodium borohydride)

Procedure:

-

Activation of Malic Acid: L-Malic acid is treated with thionyl chloride to form the corresponding acid chloride. This reaction is typically performed in an inert solvent like dichloromethane at reduced temperatures.

-

Amidation: The resulting acid chloride is then reacted with an ammonia solution to form the diamide.

-

Cyclization and Reduction: The diamide undergoes cyclization upon heating, followed by a selective reduction of one of the amide carbonyl groups to a methylene group, and the other to a hydroxyl group, to yield 3-hydroxypyrrolidin-2-one. A suitable reducing agent for this step is sodium borohydride in a protic solvent like methanol.

-

Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: O-Methylation of 3-Hydroxypyrrolidin-2-one (Williamson Ether Synthesis)

This protocol describes the methylation of the hydroxyl group to form the desired 3-methoxy derivative.

Materials:

-

3-Hydroxypyrrolidin-2-one

-

Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

-

Methylating agent (e.g., Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

-

Deprotonation: To a solution of 3-hydroxypyrrolidin-2-one in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C. The mixture is stirred at this temperature for a specified time to allow for the formation of the alkoxide.

-

Methylation: The methylating agent is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

| Entry | Substrate | Base | Methylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Ethylphenol | NaOH | Methyl iodide | - | Reflux | 1 | - |

| 2 | 2-Naphthol | NaOH | 1-Bromobutane | Ethanol | Reflux | 0.83 | - |

| 3 | Salicylic Acid | NaHCO₃ | Dimethyl sulfate | - | 90 | 1.5 | 96 |

Application in Drug Development: Targeting the P2Y12 Receptor

Derivatives of 3-methoxypyrrolidine have been identified as potent antagonists of the P2Y12 receptor. The P2Y12 receptor is a G-protein coupled receptor (GPCR) found on the surface of platelets and is a key player in thrombosis. Its activation by adenosine diphosphate (ADP) leads to a signaling cascade that promotes platelet aggregation.

The signaling pathway initiated by P2Y12 receptor activation is depicted below:

Caption: P2Y12 receptor signaling pathway in platelets.

Antagonists containing the this compound scaffold can block the binding of ADP to the P2Y12 receptor, thereby inhibiting platelet aggregation and reducing the risk of thrombosis. The development of novel derivatives with improved potency and pharmacokinetic profiles is an active area of research.

Conclusion

The synthesis of this compound derivatives represents a valuable strategy in the design of new therapeutic agents. The protocols and information provided herein offer a foundation for researchers to explore the synthesis and application of this important class of molecules. Further optimization of reaction conditions and exploration of diverse substitution patterns will undoubtedly lead to the discovery of novel compounds with significant biological activity.

References

Application Notes and Protocols: The Use of 3-Methoxypyrrolidin-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypyrrolidin-2-one is a functionalized lactam that holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure combines a polar lactam ring, which can participate in hydrogen bonding and offers a site for further functionalization, with a methoxy group that can influence the molecule's stereoelectronic properties and serve as a handle for chemical transformations. This document provides an overview of the potential synthetic routes to this compound, based on the synthesis of its precursor, 3-hydroxypyrrolidin-2-one, and outlines its prospective applications as a chiral building block and intermediate in the synthesis of more complex molecules. Detailed experimental protocols for the synthesis of the hydroxy precursor are provided, along with a general procedure for its subsequent alkylation.

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds and approved drugs. The functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of a methoxy group at the 3-position can impart specific conformational constraints and alter the polarity and metabolic stability of the resulting molecules. As a chiral molecule, enantiomerically pure this compound can serve as a valuable synthon for the stereoselective synthesis of complex targets.

While direct literature on the synthesis and applications of this compound is limited, its synthesis can be logically approached via the well-documented precursor, 3-hydroxypyrrolidin-2-one. This document outlines a proposed synthetic pathway and discusses the potential utility of the title compound in various synthetic endeavors.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from a suitable precursor to 3-hydroxypyrrolidin-2-one, followed by the methylation of the hydroxyl group.

Synthesis of 3-Hydroxypyrrolidin-2-one

Several methods have been reported for the synthesis of optically pure 3-hydroxypyrrolidin-2-one. A common strategy employs (S)-4-amino-2-hydroxybutyric acid as a starting material, which can be cyclized to the corresponding lactam.

Table 1: Synthetic Routes to (S)-3-Hydroxypyrrolidin-2-one

| Starting Material | Key Steps | Reported Yield | Reference |

| (S)-4-azido-2-hydroxybutyric acid ethyl ester | 1. Staudinger reaction (PPh₃) 2. Intramolecular cyclization | 75% | [1] |

| 4-amino-(S)-2-hydroxybutylic acid | 1. Esterification 2. Lactam cyclization | Not specified | [2] |

A detailed experimental protocol for the synthesis of (S)-3-hydroxypyrrolidin-2-one from (S)-4-azido-2-hydroxybutyric acid ethyl ester is provided below.

Proposed Methylation of 3-Hydroxypyrrolidin-2-one

The hydroxyl group of 3-hydroxypyrrolidin-2-one can be methylated using standard procedures for alcohol alkylation. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a suitable base to form an alkoxide, followed by reaction with a methylating agent.

Table 2: General Conditions for O-Methylation

| Base | Methylating Agent | Solvent | Temperature |

| Sodium hydride (NaH) | Methyl iodide (CH₃I) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature |

| Potassium tert-butoxide (KOtBu) | Dimethyl sulfate ((CH₃)₂SO₄) | Tetrahydrofuran (THF) | 0 °C to room temperature |

| Silver(I) oxide (Ag₂O) | Methyl iodide (CH₃I) | Dichloromethane (DCM), Acetonitrile (MeCN) | Room temperature |

The choice of base and solvent can be critical to avoid side reactions, such as N-alkylation of the lactam. Protection of the lactam nitrogen may be necessary in some cases.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidin-2-one[1]

Materials:

-

(S)-4-azido-2-hydroxybutyric acid ethyl ester

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of (S)-4-azido-2-hydroxybutyric acid ethyl ester (1.0 equiv) in anhydrous THF, triphenylphosphine (1.1 equiv) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 6 hours.

-

Water is added to the reaction mixture, and stirring is continued for an additional 48 hours at room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (S)-3-hydroxypyrrolidin-2-one.

Expected Yield: ~75%

Protocol 2: General Procedure for the Methylation of (S)-3-Hydroxypyrrolidin-2-one

Materials:

-

(S)-3-hydroxypyrrolidin-2-one

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, a solution of (S)-3-hydroxypyrrolidin-2-one (1.0 equiv) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Methyl iodide (1.5 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield (S)-3-methoxypyrrolidin-2-one.

Potential Applications in Organic Synthesis

Chiral Building Block

Enantiomerically pure this compound can serve as a valuable chiral building block for the synthesis of complex natural products and pharmaceutical agents.[3] The stereocenter at the 3-position can be used to induce chirality in subsequent reactions.

Intermediate in Drug Discovery

The pyrrolidin-2-one nucleus is a common feature in many biologically active molecules. The methoxy group can be a key pharmacophoric element or a precursor for other functional groups. For example, it can be cleaved to reveal the hydroxyl group for further derivatization or to act as a hydrogen bond donor. The presence of the methoxy group can also improve pharmacokinetic properties such as cell permeability and metabolic stability.

Ligand Synthesis

The nitrogen atom of the lactam can be functionalized, and the overall structure can be incorporated into chiral ligands for asymmetric catalysis. The methoxy group can play a role in coordinating to a metal center or influencing the steric environment of the catalytic pocket.

Visualizations

Caption: Proposed synthetic pathway to this compound and its potential applications.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Based on the established chemistry of its 3-hydroxy analog, a reliable synthetic route can be proposed. The protocols and application notes provided herein are intended to facilitate the synthesis and exploration of this compound's utility in the development of new chemical entities with potential applications in medicinal chemistry and beyond. Further research into the specific reactions and applications of this compound is warranted to fully realize its synthetic potential.

References

Application Notes and Protocols for Reactions Involving 3-Methoxypyrrolidin-2-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyrrolidin-2-one and its related structures, particularly 3-methoxypyrrolidine, are valuable building blocks in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The introduction of a methoxy group at the 3-position can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a key feature in the design of novel therapeutics.

These application notes provide detailed experimental protocols for a key reaction involving a 3-methoxypyrrolidine derivative, specifically its use in the synthesis of a pyrimidine-based P2Y12 receptor antagonist. The P2Y12 receptor is a crucial target in the development of antiplatelet therapies for the treatment and prevention of cardiovascular diseases.

Key Applications

The 3-methoxypyrrolidine moiety is strategically employed in drug discovery to:

-

Enhance Potency and Selectivity: The stereochemistry and electronic properties of the methoxy group can lead to more specific and potent interactions with biological targets.

-

Improve Pharmacokinetic Properties: Modification of the pyrrolidine ring can optimize absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

-

Serve as a Versatile Scaffold: The pyrrolidinone or pyrrolidine core provides a rigid framework for the spatial arrangement of various pharmacophoric groups.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-6-((S)-3-methoxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid

This protocol details the nucleophilic aromatic substitution reaction of a dichloropyrimidine with (S)-3-methoxypyrrolidine, a key step in the synthesis of potent P2Y12 receptor antagonists.

Reaction Scheme:

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4,6-dichloro-2-phenylpyrimidine | 225.08 | 1.0 g | 4.44 |

| (S)-3-methoxypyrrolidine hydrochloride | 137.61 | 0.67 g | 4.88 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.3 mL | 13.32 |

| 1-Methyl-2-pyrrolidinone (NMP) | 99.13 | 10 mL | - |

Procedure:

-

To a solution of 4,6-dichloro-2-phenylpyrimidine (1.0 g, 4.44 mmol) in 1-methyl-2-pyrrolidinone (NMP, 10 mL) is added (S)-3-methoxypyrrolidine hydrochloride (0.67 g, 4.88 mmol) and N,N-diisopropylethylamine (DIPEA, 2.3 mL, 13.32 mmol).

-

The reaction mixture is stirred at 80°C for 16 hours.

-

After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Expected Yield: ~85%

Characterization Data:

| Technique | Data |

| ¹H NMR | Characteristic peaks for the pyrimidine, phenyl, and 3-methoxypyrrolidine moieties. The exact shifts will depend on the solvent used. |

| LC-MS | Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₅H₁₆ClN₃O). |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the general experimental workflow for the synthesis and evaluation of P2Y12 receptor antagonists.

Application Notes and Protocols: 3-Methoxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyrrolidin-2-one is a substituted γ-lactam that holds potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring both a lactam ring and a methoxy group at the C3 position, suggests unique reactivity and potential for derivatization. Understanding the reaction mechanisms and kinetics of this compound is crucial for its effective utilization in the synthesis of novel chemical entities.

Inferred Reaction Mechanisms

The reactivity of this compound is primarily governed by the electrophilic nature of the carbonyl carbon within the lactam ring and the influence of the electron-withdrawing methoxy group at the adjacent C3 position.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of this compound is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amino group results in the opening of the lactam ring to form 4-amino-3-methoxybutanoic acid. The electron-withdrawing nature of the C3-methoxy group is expected to further enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted pyrrolidin-2-one.

Caption: Inferred mechanism of acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as hydroxide, the reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the amide bond and formation of the corresponding carboxylate and amino group. The inductive effect of the C3-methoxy group is anticipated to influence the stability of the tetrahedral intermediate and the transition state, thereby affecting the reaction rate.

Caption: Inferred mechanism of base-catalyzed hydrolysis.

Comparative Kinetics of Lactam Hydrolysis

While specific kinetic data for this compound are not available, the following table summarizes the hydrolysis kinetics of related lactams to provide a comparative context. The presence of substituents can significantly alter the rate of hydrolysis. For instance, electron-withdrawing groups adjacent to the carbonyl generally increase the rate of nucleophilic attack.

| Lactam | Condition | Rate Constant (k) | Reference |

| 2-Pyrrolidinone (γ-Butyrolactam) | Acid Hydrolysis (H₂SO₄) | Varies with acid concentration | General Lactam Chemistry |

| 2-Pyrrolidinone (γ-Butyrolactam) | Base Hydrolysis (NaOH) | Varies with base concentration | General Lactam Chemistry |

| Substituted β-Lactams | Alkaline Hydrolysis | Rate is influenced by C3 substituents | [1] |

Experimental Protocols

The synthesis of this compound can be approached from its corresponding hydroxylated precursor, 3-hydroxy-pyrrolidin-2-one.

Protocol 1: Synthesis of 3-Hydroxy-pyrrolidin-2-one

This protocol is adapted from methods for the synthesis of substituted 3-hydroxy-2-pyrrolidinones.[2][3]

Materials:

-

A suitable starting material such as malic acid or a related precursor.[2]

-

Appropriate reagents for cyclization and reduction (e.g., cyanoborohydride on a solid support).[2]

-

Solvents (e.g., trifluoroethanol).[2]

-

Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

-

A stereoconservative approach starting from a chiral precursor like malic acid is employed to construct the hydroxy-substituted pyrrolidinone ring.[2]

-

The key cyclization and reduction step can be performed using a reducing agent such as cyanoborohydride immobilized on a solid support (e.g., Amberlyst 26) in a suitable solvent like trifluoroethanol.[2]

-

The reaction mixture is stirred at a controlled temperature until completion, monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the solid support is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield pure 3-hydroxy-pyrrolidin-2-one.

Caption: Workflow for the synthesis of 3-hydroxy-pyrrolidin-2-one.

Protocol 2: Synthesis of this compound (Alkylation of 3-Hydroxy-pyrrolidin-2-one)

This protocol describes a general method for the O-alkylation of a hydroxyl group.

Materials:

-

3-Hydroxy-pyrrolidin-2-one

-

A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A non-nucleophilic base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve 3-hydroxy-pyrrolidin-2-one in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add the base portion-wise.

-

Stir the mixture at 0°C for a specified time to allow for the formation of the alkoxide.

-

Slowly add the methylating agent to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

While direct experimental data on the reaction mechanisms and kinetics of this compound are limited, this document provides a foundational understanding based on the established principles of lactam chemistry. The inferred mechanisms for acid- and base-catalyzed hydrolysis, along with the provided synthetic protocols, offer valuable guidance for researchers working with this and related compounds. Further experimental studies are warranted to elucidate the precise kinetic parameters and to explore the full synthetic potential of this compound.

References

- 1. Substituent effects on reactivity and spectral parameters of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A practical synthesis of the major 3-hydroxy-2-pyrrolidinone metabolite of a potent CDK2/cyclin A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]

Application Notes and Protocols for the Purification of 3-Methoxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-Methoxypyrrolidin-2-one, a key intermediate in various synthetic applications. The following methods have been compiled to offer robust procedures for achieving high purity of the target compound.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound is contingent upon the impurity profile of the crude material and the desired final purity. The principal methods for purifying this compound are column chromatography and recrystallization. Distillation is generally less suitable for this compound due to its relatively high boiling point and potential for thermal degradation.

-

Column Chromatography: This technique is highly effective for separating the target compound from a wide range of impurities, including those with similar polarities. It is particularly useful for initial purification of crude reaction mixtures.

-

Recrystallization: As this compound is a solid at room temperature, recrystallization is an excellent method for achieving high purity, especially for removing minor impurities after an initial purification step like chromatography.

Experimental Protocols

Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Hexanes, HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Glass column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate stain

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., 9:1 DCM/MeOH).

-

Column Packing: Carefully pour the slurry into the glass column, ensuring even packing without air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry silica onto the top of the packed column.

-

Elution: Begin elution with the selected solvent system. A common starting point for lactams is a mixture of a non-polar and a polar solvent, such as Hexanes/EtOAc or DCM/MeOH. The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.

-

Monitoring by TLC: Monitor the collected fractions by TLC to identify those containing the pure product. Use an appropriate visualization method, such as a UV lamp or a chemical stain (e.g., potassium permanganate).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography:

Caption: Workflow for the purification of this compound by column chromatography.

Purification by Recrystallization

This protocol is suitable for purifying this compound that is already of moderate purity.

Materials:

-

Partially purified this compound

-

Dichloromethane (DCM)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Erlenmeyer flask

-

Hot plate/stirrer

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of the compound in various solvents to find a suitable recrystallization solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of a "soluble" solvent and a "non-soluble" solvent in which the compound is insoluble. Based on similar compounds, a mixture of DCM and ethanol or DCM and ethyl acetate is a good starting point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the "soluble" solvent (e.g., DCM). Gently heat and stir the mixture until the solid is completely dissolved.

-

Induce Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. If using a solvent pair, slowly add the "non-soluble" solvent (e.g., ethanol or ethyl acetate) to the hot solution until it becomes slightly cloudy. Then, allow it to cool as described.

-

Crystal Formation: Allow sufficient time for the crystals to form. Slow cooling generally results in larger, purer crystals.

-

Isolation: Isolate the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow for Recrystallization:

Caption: Workflow for the purification of this compound by recrystallization.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound based on the described protocols. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Column Chromatography Purification Data

| Parameter | Before Purification | After Purification |

| Appearance | Brownish oil/solid | White to off-white solid |

| Purity (by HPLC) | ~85% | >98% |

| Yield | - | 70-85% |

| Eluent System | - | 95:5 to 90:10 DCM/MeOH |

| Retention Factor (Rf) | - | ~0.4 (in 9:1 DCM/MeOH) |

Table 2: Recrystallization Purification Data

| Parameter | Before Purification | After Purification |

| Appearance | Off-white solid | White crystalline solid |

| Purity (by HPLC) | ~95% | >99.5% |

| Yield | - | 80-95% |

| Recrystallization Solvent | - | DCM/Ethanol or DCM/EtOAc |

| Melting Point | 54-65 °C | 66-68 °C |

Logical Relationship of Purification Techniques

The purification of this compound often involves a sequential approach to achieve the desired level of purity.

Caption: Sequential purification strategy for this compound.

Application Notes and Protocols for the Scale-up Synthesis of 3-Methoxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the scale-up synthesis of 3-Methoxypyrrolidin-2-one, a valuable intermediate in pharmaceutical development. The synthesis commences with the preparation of the key precursor, 3-Hydroxy-pyrrolidin-2-one, from a suitable starting material such as malic acid. The subsequent O-methylation of the hydroxyl group affords the target compound. This application note includes comprehensive experimental procedures, tabulated data for reagents and reaction parameters, and process flow diagrams to ensure clarity and reproducibility for researchers in a laboratory or pilot plant setting.

Introduction

This compound and its derivatives are important structural motifs in a variety of biologically active molecules. The development of a robust and scalable synthetic route is crucial for ensuring a reliable supply of this intermediate for research and development purposes. The presented protocol is designed to be adaptable for kilogram-scale production, focusing on practical and cost-effective methodologies.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of 3-Hydroxy-pyrrolidin-2-one, which is then followed by an O-methylation reaction to yield the final product.

3-Methoxypyrrolidin-2-one: A Versatile Precursor for the Development of Novel P2Y12 Receptor Antagonists

Introduction

3-Methoxypyrrolidin-2-one is a valuable chiral building block in medicinal chemistry, serving as a key precursor for the synthesis of novel therapeutic agents. Its utility is prominently demonstrated in the development of potent and selective P2Y12 receptor antagonists, a critical class of antiplatelet drugs. This application note details the use of (S)-3-methoxypyrrolidine, derived from its lactam precursor, in the synthesis of the clinical candidate ACT-246475 (Selatogrel), and provides relevant experimental protocols and biological context.

Application in the Synthesis of P2Y12 Receptor Antagonists

The pyrrolidine scaffold is a privileged structure in drug discovery, and its derivatives have been successfully incorporated into a wide range of biologically active molecules. In the context of P2Y12 receptor antagonists, the (S)-3-methoxypyrrolidin-1-yl moiety has been identified as a key component of the potent and selective inhibitor ACT-246475. This compound is a reversible antagonist of the P2Y12 receptor, which plays a central role in ADP-induced platelet aggregation.

The synthesis of ACT-246475 involves the coupling of a 6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid core with a phosphonic acid-containing piperazine moiety. The (S)-3-methoxypyrrolidine fragment is introduced early in the synthetic sequence, highlighting the importance of having an efficient route to this chiral intermediate.

From Lactam to Bioactive Moiety: A Synthetic Overview

While the direct use of this compound in the final coupling steps is not reported, it serves as a logical and common precursor to the required (S)-3-methoxypyrrolidine. The synthesis of chiral 3-substituted pyrrolidines often proceeds through the reduction of the corresponding lactam (pyrrolidin-2-one). This strategy allows for the establishment of the desired stereochemistry at the 3-position early in the synthesis.

A general and plausible synthetic pathway from the lactam to the final drug candidate is outlined below. This workflow illustrates the logical connection between this compound and the development of novel compounds like ACT-246475.

Experimental Protocols

The following are representative protocols for the key transformations involved in the synthesis of the (S)-3-methoxypyrrolidine moiety and its incorporation into the pyrimidine core.

Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine from a Lactam Intermediate (General Procedure)

This protocol describes a general method for the reduction of a chiral hydroxypyrrolidinone, which is a crucial step in obtaining the desired pyrrolidine intermediate.

-

Reaction Setup: To a solution of (S)-3-hydroxypyrrolidin-2-one (1.0 eq) in an anhydrous aprotic solvent such as diglyme under an inert atmosphere (e.g., argon or nitrogen), add sodium borohydride (1.0 to 10.0 eq) in portions at room temperature.

-

Acid Addition: Cool the suspension to 0 °C and slowly add sulfuric acid (1.0 to 4.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to a temperature between 20 °C and 150 °C and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Basify the mixture with a strong base (e.g., NaOH) to pH > 12.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-